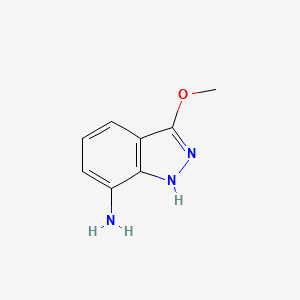

3-Methoxy-1H-indazol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZJAORVXWDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Methoxy 1h Indazol 7 Amine

Reactivity at the Indazole Ring System

The indazole ring, an aromatic heterocyclic system, possesses a unique reactivity profile influenced by the nitrogen atoms and the fused benzene (B151609) ring. The presence of the powerful electron-donating amino group at C7 and the methoxy (B1213986) group at C3 significantly activates the carbocyclic portion of the molecule towards electrophilic attack, while also enabling specific nucleophilic substitution reactions under certain conditions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The 7-amino and 3-methoxy groups are ortho-, para-directing activators. Consequently, electrophilic substitution on the benzene portion of the indazole ring is highly favored. The primary sites for electrophilic attack are the C4 and C6 positions, which are ortho and para to the potent amino group at C7. The methoxy group at C3 further enhances the electron density of the ring system. Reactions such as halogenation and nitration are expected to proceed regioselectively at these activated positions. For instance, bromination of 7-nitro-1H-indazole using N-bromosuccinimide (NBS) occurs at the C3 position, but the strong activating groups in the target molecule would likely direct substitution to the benzene ring. thieme-connect.de

Nucleophilic Substitution: While less common on electron-rich aromatic rings, nucleophilic substitution of hydrogen (SNH) can occur on the indazole ring, particularly when activated by strongly electron-withdrawing groups like a nitro group. Research on N-alkyl-7-nitroindazoles has shown that they can undergo regioselective SNH reactions at the C4 position with nucleophiles like arylacetonitriles in basic media. researchgate.net Furthermore, the reduction of 7-nitro-1H-indazole using stannous chloride (SnCl₂) in ethanol (B145695) can lead to the unexpected incorporation of a 4-ethoxy group, yielding 4-ethoxy-1H-indazol-7-amine. thieme-connect.de This suggests that an intermediate in the reduction process is susceptible to nucleophilic attack by the alcohol solvent at the C4 position.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | C4, C6 | 4/6-Substituted-3-methoxy-1H-indazol-7-amine |

| Nucleophilic Substitution | SnCl₂ / Ethanol (on 7-nitro precursor) | C4 | 4-Ethoxy-1H-indazol-7-amine |

| SNH Reaction | Arylacetonitrile / Base (on 7-nitro precursor) | C4 | 4-(Arylcyanomethyl)-7-nitro-indazole |

Reactions with Formaldehyde (B43269) and Related Carbonyl Compounds

The nitrogen atoms of the indazole ring can react with carbonyl compounds. Specifically, N-unsubstituted indazoles are known to react with formaldehyde in aqueous acidic solutions. acs.org This reaction typically results in the formation of a 1-hydroxymethyl derivative. The reaction proceeds via electrophilic attack of protonated formaldehyde on the N1 nitrogen of the indazole ring. For 3-Methoxy-1H-indazol-7-amine, this would lead to the formation of (7-amino-3-methoxy-1H-indazol-1-yl)methanol. This derivative can serve as a useful intermediate, as the hydroxymethyl group can be further functionalized or used as a protecting group. acs.org

| Reactant | Reagent/Conditions | Product |

| This compound | Formaldehyde / aq. HCl | (7-Amino-3-methoxy-1H-indazol-1-yl)methanol |

Chemical Transformations of the Methoxy Group at Position 3

The methoxy group at the C3 position is relatively stable, but it can be cleaved to reveal the corresponding 3-hydroxy-1H-indazole, which exists in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. This transformation is typically achieved using strong Lewis acids. For example, treatment of a similar compound, 3-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-indazole, with boron tribromide (BBr₃) in dichloromethane (B109758) at low temperatures effectively converts the methoxy group into a hydroxyl group. This demethylation provides a route to indazolone derivatives, which are themselves important pharmacophores and synthetic intermediates.

| Starting Material | Reagent/Conditions | Product |

| This compound | BBr₃ / CH₂Cl₂ | 7-Amino-1H-indazol-3(2H)-one |

Chemical Transformations of the Amino Group at Position 7

The primary amino group at the C7 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through standard amine chemistry.

Acylation and Alkylation Reactions of the Amino Moiety

Acylation: The 7-amino group readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. A common related reaction is sulfonylation. For instance, the amino group of 1-methyl-1H-indazol-7-amine reacts with 4-methoxybenzenesulfonyl chloride in pyridine (B92270) to yield the corresponding sulfonamide. iucr.org This highlights the nucleophilic character of the 7-amino group. iucr.orgnih.gov

Alkylation: Direct alkylation of the 7-amino group can be achieved using alkyl halides. However, this reaction can be complicated by overalkylation (leading to secondary and tertiary amines) and competing alkylation at the N1 or N2 positions of the indazole ring. ambeed.com The regioselectivity of N-alkylation on the indazole ring is highly sensitive to steric and electronic effects of other substituents and the reaction conditions (base, solvent). researchgate.net For example, studies on related systems show that an electron-withdrawing group at C7 can direct alkylation to the N2 position. researchgate.net Careful control of stoichiometry and reaction conditions is necessary to achieve selective N-alkylation of the amino group.

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride / Base | 7-Acetamido-3-methoxy-1H-indazole |

| Sulfonylation | 4-Methoxybenzenesulfonyl chloride / Pyridine | N-(3-Methoxy-1H-indazol-7-yl)-4-methoxybenzenesulfonamide |

| Alkylation | Alkyl halide / Base | 7-(Alkylamino)-3-methoxy-1H-indazole |

Diazotization and Subsequent Derivatizations

The 7-amino group can be converted into a diazonium salt (Ar-N₂⁺) through treatment with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). sci-hub.segoogle.com The resulting 3-methoxy-1H-indazole-7-diazonium salt is a versatile intermediate that can undergo a variety of transformations to introduce different substituents at the C7 position.

Subsequent reactions of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with an -OH group by heating in aqueous acid.

Reduction: Replacement with -H using a reducing agent like hypophosphorous acid (H₃PO₂).

These transformations provide a powerful synthetic route for accessing a wide array of 7-substituted 3-methoxy-1H-indazole derivatives that would be difficult to prepare directly. sioc-journal.cn

Stability and Degradation Pathways of this compound

Detailed experimental studies on the stability and specific degradation pathways of this compound are not extensively reported in the public domain. However, its stability can be inferred from the general chemical nature of indazoles and its constituent functional groups.

The indazole ring is an aromatic system, which confers significant thermodynamic stability. rsc.org It is generally resistant to degradation under standard laboratory conditions. However, like other heterocyclic compounds, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or strong oxidizing or reducing environments. For instance, some indazole derivatives can undergo ring-opening through the cleavage of the N-N or C-N bonds under specific oxidative or basic conditions. rsc.org

The functional groups on the ring also influence the compound's stability. The 7-amino group, similar to other aromatic amines, can be susceptible to oxidation, which may lead to the formation of colored degradation products. The 3-methoxy group is generally stable, though it can be cleaved under strongly acidic conditions, leading to the formation of 3-hydroxy-1H-indazol-7-amine.

Studies on related compounds provide some insight into the stability of the indazole scaffold. For example, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is reported to be stable under standard laboratory conditions but may degrade under extreme pH or temperature variations. The stability of some indazole-based enzyme inhibitors has been shown to be enhanced upon binding to their target protein, a phenomenon that likely contributes to their successful use in crystallization studies. nih.gov

Potential degradation pathways for this compound could include:

Oxidation: The primary amino group could be oxidized, especially in the presence of air or other oxidants.

Hydrolysis: Cleavage of the methoxy group under strong acidic conditions to form the corresponding phenol.

Photodegradation: Like many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation, possibly through radical mechanisms or phototransposition reactions. researchgate.net

Ring Cleavage: Under forcing conditions, the indazole ring itself may undergo cleavage. Oxidative cleavage of the N-N bond in 3-aminoindazoles has been reported to yield 2-aminobenzoates. rsc.org

The table below summarizes stability-related findings for analogous indazole compounds.

| Compound | Stability Observation | Conditions/Context | Reference |

| 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester | Stable under standard conditions; may degrade at extreme pH or temperature. | In vitro studies | |

| 3-Aminoindazole derivatives | Can undergo oxidant-controlled ring-opening via C-N or N-N bond cleavage. | Reaction with Cu/[O] catalytic system or other oxidants. | rsc.orgresearchgate.net |

| 3-Aminoindazole inhibitor | Ligand binding conferred resistance to proteolytic degradation by thermolysin. | Protein co-crystallization studies. | nih.gov |

| Indazole ring system | Aromatic resonance confers high stability, but ring-opening is possible. | General observation, specific conditions required. | rsc.org |

Structure Activity Relationship Sar Studies of 3 Methoxy 1h Indazol 7 Amine and Analogues

Impact of the Methoxy (B1213986) Group at Position 3 on Pharmacological Activity

The methoxy group is a common substituent in medicinal chemistry, valued for its ability to influence ligand-target interactions, improve physicochemical properties, and modulate metabolic stability. nih.gov At the C3 position of the indazole ring, the alkoxy group, including methoxy, has been shown to be a critical determinant of biological activity in various contexts. nih.gov

Research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives as antileishmanial agents demonstrated that the nature of the alkoxy group directly impacts potency. A study evaluating activity against Leishmania amazonensis promastigotes revealed that variations in the alkyl chain of the C3-alkoxy substituent led to significant differences in inhibitory concentrations (IC50). While the methoxy derivative showed moderate activity, elongation or branching of the alkyl chain in analogues resulted in a range of potencies, underscoring the sensitivity of the target's binding pocket to the steric and electronic properties of this substituent. nih.gov

In the context of kinase inhibition, the presence of a methoxy group can be more favorable than more hydrophobic substituents like alkyl or halogen groups. rsc.org The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions within the ATP-binding pocket of kinases. Furthermore, its relatively small size and moderate lipophilicity can contribute to an optimal balance of potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, in the development of glycogen (B147801) synthase kinase 3 (GSK-3β) inhibitors based on a 1H-indazole-3-carboxamide core, modifications to substituents were crucial for optimizing activity. nih.gov While not a direct C3-methoxy group, the SAR of related positions highlights the importance of such functional groups. The replacement of more lipophilic moieties with groups that have optimized electronic and steric profiles is a common strategy to enhance potency and selectivity. rsc.orgnih.gov

| Compound | C3-Substituent (R) | IC50 against L. amazonensis (µM) nih.gov |

|---|---|---|

| NV1 | -OCH3 (Methoxy) | 14.1 |

| NV2 | -OCH2CH3 (Ethoxy) | 10.5 |

| NV3 | -O(CH2)2CH3 (Propoxy) | 11.2 |

| NV4 | -O(CH2)3CH3 (Butoxy) | 10.2 |

| NV5 | -O(CH2)4CH3 (Pentoxy) | 8.6 |

Influence of the Amino Group at Position 7 on Ligand-Target Interactions

The amino group is a key pharmacophoric feature, primarily due to its ability to act as a hydrogen bond donor. nih.gov On the indazole scaffold, amino groups are frequently involved in forming critical hydrogen bonds with the hinge region of protein kinases, an interaction that is often essential for potent inhibition. nih.govchim.it

While direct structural studies of 3-Methoxy-1H-indazol-7-amine bound to a target are not widely available, the role of amino groups on related heterocyclic scaffolds provides strong evidence for their function. For example, in the design of inhibitors for the SARS-CoV-2 spike-hACE2 interaction, a 7-azaindole (B17877) scaffold (an analogue of indazole) was shown to form a stable hydrogen bond via its N-H group with the backbone of an aspartate residue (ASP30) of the hACE2 protein. nih.gov This demonstrates the capacity of a nitrogen-containing group at this position to serve as a crucial anchor point for ligand binding.

Similarly, in kinase inhibitors, the indazole N1-H and N2 atoms frequently form hydrogen bonds with the backbone carbonyl and NH groups of the kinase hinge region, respectively. nih.gov By extension, an amino group at the C7 position is ideally positioned to form additional directional hydrogen bonds with nearby amino acid residues, thereby increasing binding affinity and selectivity. The design of aminoindazole derivatives as covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) and its mutants further highlights the importance of this functional group in achieving high potency and overcoming drug resistance. nih.gov The amino group can serve as an attachment point for other functional moieties or directly participate in the key interactions that define the inhibitor's binding mode.

| Functional Group | Position | Potential Interaction | Role in Binding |

|---|---|---|---|

| Amino Group (N-H) | C7 | Hydrogen Bond Donor | Anchors to specific residues outside the main hinge region, enhancing affinity and selectivity. nih.gov |

| Indazole N-H | N1 | Hydrogen Bond Donor | Interacts with kinase hinge region backbone (e.g., carbonyl of Asp133 in GSK-3β). nih.gov |

| Indazole N | N2 | Hydrogen Bond Acceptor | Interacts with kinase hinge region backbone (e.g., NH of Val135 in GSK-3β). nih.gov |

| Methoxy Group (O) | C3 | Hydrogen Bond Acceptor | Forms interactions with specific residues within the ATP binding pocket. rsc.org |

Systematic Modifications of the Indazole Core for Optimized Biological Efficacy

The biological activity of indazole-based compounds can be systematically optimized by modifying various positions on the indazole core. nih.gov Structure-activity relationship studies often explore substitutions at positions C3, C4, C5, C6, and C7 to improve potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

The development of multi-target kinase inhibitors for lung squamous cell carcinoma provides a clear example of this optimization process. Starting from an initial indazole hit, researchers systematically modified four parts of the molecule. This led to the discovery of potent lead compounds with profound anti-tumor efficacy. nih.gov Similarly, in the development of inhibitors for Chek1 kinase, the introduction of amides and heteroaryl groups at the C6 position of the indazole ring was critical for achieving sufficient potency and selectivity. researchgate.net

Further SAR exploration of indazole-based pharmacophores for FGFR kinases showed that even small modifications can have a significant impact. For instance, replacing a phenyl group with a pyridine (B92270) ring at a key position led to a change in IC50 values, demonstrating the sensitivity of the kinase to the electronic nature of the substituent. rsc.orgnih.gov The optimization of indazole-based compounds often involves a multi-parameter approach, balancing enzymatic inhibition with cellular activity and in vivo pharmacokinetic properties. nih.govnih.gov

| Compound Analogue | Key Modification | FGFR1 IC50 (µM) rsc.org |

|---|---|---|

| Analogue 18 | Phenyl substituent | 77 |

| Analogue 19 | Pyridine substituent | 90 |

| Analogue 23 | Contains H-donor OH group | 2 |

Contributions of Substituents to Physicochemical Properties Relevant to SAR (e.g., lipophilicity, bioavailability)

The substituents on an indazole core not only determine its interaction with biological targets but also profoundly influence its physicochemical properties, which are critical for its drug-like characteristics, such as oral bioavailability. researchgate.netresearchgate.net Key properties that are often modulated through substitution include lipophilicity, solubility, and metabolic stability. nih.govresearchgate.net

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net The methoxy group is particularly useful in this regard, as it can enhance potency through favorable interactions without significantly increasing lipophilicity. nih.gov

| Substituent | Typical Effect on Lipophilicity (logP/logD) | Effect on Solubility | Potential for H-Bonding |

|---|---|---|---|

| -Cl, -F (Halogens) | Increase | Decrease | Weak Acceptor |

| -CH3 (Methyl) | Increase | Decrease | None |

| -OH (Hydroxyl) | Decrease | Increase | Donor & Acceptor |

| -OCH3 (Methoxy) | Slight Increase/Neutral nih.gov | Variable | Acceptor |

| -NH2 (Amino) | Decrease | Increase | Donor & Acceptor |

| -COOH (Carboxylic Acid) | Decrease (if ionized) | Increase (if ionized) | Donor & Acceptor |

Computational and Theoretical Investigations of 3 Methoxy 1h Indazol 7 Amine

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. For the indazole scaffold, which is a key component in many clinically important molecules, docking studies are essential for elucidating mechanisms of action.

Indazole derivatives are known to interact with a variety of biological targets, including protein kinases and hypoxia-inducible factor (HIF-1α). nih.gov Molecular docking simulations of 3-Methoxy-1H-indazol-7-amine into the active site of such targets can reveal key binding interactions. Typically, the indazole core acts as a versatile scaffold for hydrogen bonding. The N-H group at the N1 position and the 7-amino group can act as hydrogen bond donors, while the N2 nitrogen can act as a hydrogen bond acceptor. The methoxy (B1213986) group can also participate in hydrogen bonding or contribute to hydrophobic interactions.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), quantifies the strength of the interaction. Lower binding energy values indicate a more stable ligand-protein complex. A typical docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm to explore various binding poses of the ligand within the protein's active site. The poses are then scored based on a scoring function that approximates the binding affinity.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Indazole Analog A | -9.8 | LEU83, GLU91, VAL70 | Hydrogen bond with hinge region, hydrophobic interactions |

| Indazole Analog B | -9.5 | GLU91, LYS45, PHE145 | Hydrogen bonds, Pi-cation interaction |

| Indazole Analog C | -8.7 | LEU83, ALA143 | Hydrogen bond, hydrophobic interactions |

| This compound (Hypothetical) | -9.2 | GLU91, LEU83, ASP144 | Hydrogen bonds (NH, NH2), Hydrophobic (methoxy) |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information that is not always accessible through experiments. researchgate.net

DFT is a widely used method for predicting the electronic properties of molecules. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govdergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms and the oxygen of the methoxy group, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the amino and indazole N-H protons, indicating sites for nucleophilic attack.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating capability |

| ELUMO | -1.2 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.6 eV | Indicates high kinetic stability |

| Dipole Moment (μ) | 2.5 Debye | Indicates moderate polarity |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron configuration |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is critical as it affects the molecule's geometry, electronic properties, and binding interactions.

Quantum chemical calculations are highly effective at determining the energetic landscape of tautomerism. mdpi.com By calculating the total energy of each tautomer, the more stable form can be identified. For most substituted indazoles, the 1H tautomer is found to be more stable in the gas phase. mdpi.com However, the presence of substituents and the solvent environment can shift this equilibrium. nih.gov For this compound, the electron-donating amino group and the methoxy group could influence the tautomeric preference. Calculations would typically be performed in both the gas phase and in a solvent continuum model (like the Polarizable Continuum Model, PCM) to assess environmental effects.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Conclusion |

|---|---|---|---|

| 1H-Tautomer | 0.00 (Reference) | 0.00 (Reference) | Most stable form |

| 2H-Tautomer | +3.5 | +2.8 | Less stable, but population may increase in polar solvent |

Theoretical calculations can map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. This is invaluable for understanding reaction mechanisms, predicting outcomes, and optimizing synthetic routes. nih.govbeilstein-journals.org For instance, in the functionalization of the indazole ring, such as N-alkylation, the reaction can occur at either the N1 or N2 position, leading to different regioisomers. DFT calculations can determine the activation energy for both pathways. The pathway with the lower activation barrier is kinetically favored. beilstein-journals.org Such studies can explain the regioselectivity observed in experiments and guide the choice of reagents and conditions to favor the desired product.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, starting from a docked pose, can provide critical information on the stability of the binding mode and the conformational flexibility of both the ligand and the protein. mdpi.com

Key analyses from MD trajectories include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound in its initial pose. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the active site residues might indicate an induced-fit mechanism upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

MD simulations can reveal transient binding pockets or conformational changes that are not apparent from static structures, providing a more complete understanding of the binding dynamics that govern molecular recognition. scienceopen.com

| Parameter | Description/Value |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit water model (e.g., TIP3P) |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100-1000 nanoseconds (ns) |

Biological and Pharmacological Research Perspectives on 3 Methoxy 1h Indazol 7 Amine and Its Derivatives

Enzyme and Receptor Modulation Studies

Kinase Inhibition (e.g., Fibroblast Growth Factor Receptor (FGFR), p38α, Tyrosine Kinases)

Derivatives of 1H-indazole-3-amine have been a focal point in the development of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cell proliferation, differentiation, and angiogenesis. unica.it Alterations in FGFR signaling are implicated in the development of various cancers. nih.gov

One area of investigation involves the optimization of 1H-indazol-3-amine derivatives as potent FGFR inhibitors. For instance, the introduction of 2,6-difluoro-3-methoxyphenyl moieties has led to compounds with significant inhibitory activity against FGFR1 and FGFR2. unica.it One such derivative demonstrated IC50 values of less than 4.1 nM for FGFR1 and 2.0±0.8 nM for FGFR2. unica.it Further modifications on the indazole scaffold have yielded compounds with potent FGFR1 inhibitory activity, with some derivatives exhibiting IC50 values as low as 3.3 nM. nih.gov

The broader class of tyrosine kinases is also a significant target for indazole-based compounds. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for interacting with the ATP-binding site of kinases. caymanchem.com This has been exploited in the design of various tyrosine kinase inhibitors. researchgate.net For example, benzimidazole-indazole derivatives have been developed as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov One of the most optimized compounds in this series showed potent inhibition against FLT3 and its D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov

While direct studies on 3-Methoxy-1H-indazol-7-amine's effect on p38α are limited in the available literature, research into structurally related heterocyclic compounds provides some insights. For example, a methylsulfanylimidazole derivative has been identified as a p38 MAP kinase inhibitor with an IC50 of 0.90 µM. medchemexpress.com This compound also demonstrated potent inhibition of TNF-α and IL-1β release. medchemexpress.com

| Compound Class | Target Kinase | IC50 Value |

|---|---|---|

| 1H-Indazol-3-amine derivative | FGFR1 | <4.1 nM |

| 1H-Indazol-3-amine derivative | FGFR2 | 2.0±0.8 nM |

| Indazole derivative | FGFR1 | 3.3 nM |

| Benzimidazole-indazole derivative | FLT3 | 0.941 nM |

| Benzimidazole-indazole derivative | FLT3 (D835Y mutant) | 0.199 nM |

| Methylsulfanylimidazole derivative | p38 MAP Kinase | 0.90 µM |

Cholinesterase and Monoamine Oxidase Inhibition

The inhibition of cholinesterases (ChE) and monoamine oxidases (MAO) is a key strategy in the treatment of neurodegenerative diseases. While direct evidence for this compound is scarce, studies on related indazole derivatives show significant activity against MAO.

A series of C5- and C6-substituted indazole derivatives were found to be potent inhibitors of human MAO-B, with all tested compounds exhibiting submicromolar IC50 values. Specifically, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. In contrast, only one derivative in the series showed submicromolar inhibition of human MAO-A.

Research on other heterocyclic structures has also provided insights into cholinesterase inhibition. For instance, derivatives of 7-methoxytacrine have been evaluated as acetylcholinesterase inhibitors. nih.gov Furthermore, a series of 3-arylbenzofuranone derivatives have been synthesized and shown to possess selective acetylcholinesterase inhibitory activity, with one compound having an IC50 value of 0.089 ± 0.01 μM. semanticscholar.org Methoxy (B1213986) groups on various scaffolds have been shown to influence cholinesterase inhibitory potency.

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| C5-substituted Indazole derivative | MAO-B | 0.0025 - 0.024 µM |

| C6-substituted Indazole derivative | MAO-A | 0.745 µM |

| 3-Arylbenzofuranone derivative | Acetylcholinesterase | 0.089 ± 0.01 µM |

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

For instance, a class of indole-based derivatives yielded a compound with an IC50 value of 7 µM for IDO1. nih.gov Another potent and selective IDO1 inhibitor, PF-06840003, demonstrated an IC50 of 0.41 µM. nih.gov Interestingly, the R-enantiomer of this compound was found to be significantly more active. nih.gov

Derivatives containing a 1,2,3-triazole ring have also been identified as noteworthy IDO1 inhibitors. nih.gov One such aminotriazole derivative was found to be a remarkable noncompetitive IDO1 inhibitor with an IC50 of 23 nM in HeLa cells. nih.gov Imidazole derivatives have also been screened for IDO1 inhibitory activity, with compounds like miconazole (B906) and econazole (B349626) showing IC50 values of 6.7 µM and 8.1 µM, respectively. nih.gov

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| Indole (B1671886) derivative | IDO1 | 7 µM |

| PF-06840003 (R-enantiomer) | IDO1 | 0.2 µM |

| Aminotriazole derivative (in HeLa cells) | IDO1 | 23 nM |

| Miconazole (Imidazole derivative) | IDO1 | 6.7 µM |

| Econazole (Imidazole derivative) | IDO1 | 8.1 µM |

Histone Deacetylase (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a significant target in cancer therapy due to its role in regulating protein stability and chromatin dynamics. unica.it While specific data on this compound is limited, research on indazole and other heterocyclic derivatives provides a basis for potential activity.

A series of indazole derivatives has been synthesized and evaluated for their inhibitory effects on various HDAC isoforms. One indazole derivative with a 3-methoxyphenyl (B12655295) substituent showed activity against HDAC1 (IC50 = 76 nM), HDAC2 (IC50 = 168 nM), and HDAC8 (IC50 = 54 nM). Another derivative from the same series exhibited even greater potency against HDAC1 (IC50 = 13 nM), HDAC2 (IC50 = 62 nM), and HDAC8 (IC50 = 41 nM).

In the broader context of HDAC6 inhibition, a novel series of inhibitors based on a 3-hydroxy-isoxazole zinc-binding group has been developed. unica.it The most potent compound in this series achieved an IC50 of 700 nM against HDAC6. unica.it

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| Indazole derivative (3-methoxyphenyl substituent) | HDAC1 | 76 nM |

| Indazole derivative (3-methoxyphenyl substituent) | HDAC2 | 168 nM |

| Indazole derivative (3-methoxyphenyl substituent) | HDAC8 | 54 nM |

| Indazole derivative | HDAC1 | 13 nM |

| Indazole derivative | HDAC2 | 62 nM |

| Indazole derivative | HDAC8 | 41 nM |

| 3-Hydroxy-isoxazole derivative | HDAC6 | 700 nM |

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Cannabinoid Receptors (CB1), Serotonin (B10506) (5-HT) Receptors)

Indazole derivatives have been extensively studied for their interactions with G-protein coupled receptors, particularly cannabinoid and serotonin receptors. The indazole scaffold is a known bioisostere for indole, which is present in the endogenous serotonin molecule.

Numerous 1H-indazole-3-carboxamide derivatives have been synthesized and shown to have a binding affinity for the cannabinoid CB1 receptor. One such derivative was reported as a potent cannabinoid CB1 receptor modulator. Tetrahydroindazole derivatives have also been identified as potent and peripherally selective CB1 receptor inverse agonists. Furthermore, 1,2,3-triazole derivatives have been developed as CB1 receptor antagonists, with some compounds exhibiting IC50 values of less than 20 nM and high selectivity over the CB2 receptor.

In the realm of serotonin receptors, indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been evaluated as serotonin 5-HT2A receptor agonists. The direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent 5-HT2A agonist with an EC50 of 203 nM and an Emax of 70%. This compound also showed selectivity over the 5-HT2B and 5-HT2C receptors. Other heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, have been investigated as potent ligands for the 5-HT6 receptor, with some showing Ki values as low as 11 nM.

| Compound Class | Target Receptor | Activity |

|---|---|---|

| 1,2,3-Triazole derivative | CB1 | IC50 < 20 nM (Antagonist) |

| 1H-Indazole analog of 5-MeO-DMT | 5-HT2A | EC50 = 203 nM (Agonist) |

| 1,3,5-Triazine derivative | 5-HT6 | Ki = 11 nM (Ligand) |

Anticancer Activity Research

The diverse biological activities of indazole derivatives have made them attractive candidates for anticancer drug development. caymanchem.com Several marketed anticancer drugs contain the indazole moiety. caymanchem.com

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against various human cancer cell lines. caymanchem.com One compound, in particular, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. caymanchem.com This compound also showed significant selectivity for cancer cells over normal cells. caymanchem.com

Indazol-pyrimidine hybrids have also been developed and tested for their cytotoxic activity. Several of these compounds showed potent activity against the MCF-7 breast cancer cell line, with IC50 values lower than the reference drug staurosporine. One derivative was particularly effective against MCF-7, A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines, with IC50 values of 1.85 µM, 3.62 µM, and 1.05 µM, respectively.

Furthermore, 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have shown significant antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines.

| Compound Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| 1H-Indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 µM |

| Indazol-pyrimidine hybrid | MCF-7 (Breast Cancer) | 1.85 µM |

| Indazol-pyrimidine hybrid | A549 (Lung Cancer) | 3.62 µM |

| Indazol-pyrimidine hybrid | Caco-2 (Colorectal Cancer) | 1.05 µM |

Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF7, HCT116, K562, A549)

A substantial body of research has demonstrated the potent antiproliferative activities of indazole derivatives against a variety of human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancers of the breast (MCF-7), colon (HCT116), leukemia (K562), and lung (A549).

One study detailed the synthesis of a series of indazole derivatives, with compound 2f exhibiting potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Another series of 1H-indazole-3-amine derivatives was evaluated for inhibitory activities against lung (A549) and chronic myeloid leukemia (K562) cell lines, among others. nih.gov Specifically, compound 6o from this series demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

Further investigations into novel polysubstituted indazoles revealed significant antiproliferative activity against A549 lung cancer cells, with IC50 values for some compounds as low as 0.64 µM. nih.gov Indazole-pyrimidine based derivatives have also been developed and evaluated as potential anticancer agents, showing activity against a wide panel of cell lines. rsc.org For instance, curcumin (B1669340) indazole analogs have been tested against MCF-7, with some compounds showing notable cytotoxic effects. japsonline.com

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | Various | Various | 0.23–1.15 | rsc.org |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Polysubstituted indazoles | A549 | Lung Cancer | 0.64–17 | nih.gov |

| Indole-aryl amides | MCF7 | Breast Cancer | 0.81-0.84 | mdpi.com |

| Curcumin analog 3b | WiDr (Colon) | Colorectal Carcinoma | 27.20 | japsonline.com |

Investigations into Mechanisms of Action (e.g., induction of apoptosis, cell cycle arrest)

The anticancer effects of indazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest).

For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. rsc.orgresearchgate.net Similarly, another indazole derivative, compound 6o , induced apoptosis in K562 leukemia cells and caused cell cycle arrest in the G0/G1 phase. nih.gov The total apoptosis rates for K562 cells treated with compound 6o at concentrations of 10, 12, and 14 μM for 48 hours were 9.64%, 16.59%, and 37.72%, respectively, indicating a dose-dependent effect. nih.gov

Studies on other polysubstituted indazoles have shown that their antiproliferative activity is linked to their ability to act as cell cycle-specific antimetabolites or as inhibitors of enzymes involved in DNA synthesis. nih.gov One particular derivative, 7d , was observed to cause a significant increase of cells in the G2/M phase, suggesting a mechanism involving the microtubule system. nih.gov Benzimidazole derivatives, which share structural similarities with indazoles, have also been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including A549. mdpi.comnih.gov

Modulation of Intracellular Signaling Pathways (e.g., Bcl2 family members, p53/MDM2 pathway)

Delving deeper into the molecular mechanisms, research has shown that indazole derivatives can modulate key intracellular signaling pathways that regulate cell survival and death. The Bcl-2 family of proteins and the p53/MDM2 pathway are critical regulators of apoptosis and are frequent targets of these compounds.

The pro-apoptotic activity of compound 2f was connected to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net The Bcl-2 family of proteins are central to the regulation of apoptosis, and the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members is a key determinant of a cell's fate. nih.govnih.gov

Furthermore, some indazole derivatives are thought to exert their effects through the p53/MDM2 pathway. nih.gov The p53 protein is a crucial tumor suppressor that can initiate apoptosis and cell cycle arrest in response to cellular stress. doaj.org Its activity is tightly controlled by its negative regulator, MDM2. doaj.org By potentially inhibiting MDM2 or modulating other components of this pathway, indazole derivatives can activate p53's tumor-suppressing functions. nih.govdoaj.org

Anti-inflammatory and Immunomodulatory Studies

The indazole scaffold is present in compounds known for their anti-inflammatory properties. researchgate.net Research has shown that indazole and its derivatives can significantly inhibit inflammation in a dose- and time-dependent manner. nih.govresearchgate.net

The mechanisms underlying these effects are believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as well as the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Furthermore, these compounds have demonstrated free radical scavenging activity, which also contributes to their anti-inflammatory action. nih.govresearchgate.net For instance, the non-steroidal anti-inflammatory drug Benzydamine contains an indazole structure. nih.gov

Some 2H-indazole derivatives have been specifically designed as dual antimicrobial and anti-inflammatory agents, showing inhibitory activity against human COX-2. mdpi.com Studies on new indazole analogs of curcumin also revealed high anti-inflammatory activity, with one compound (3a ) showing an IC50 of 0.548 µM, which was more potent than the standard drug diclofenac (B195802) sodium. ugm.ac.id Additionally, certain 5-substituted indazole derivatives have demonstrated anti-inflammatory properties in cellular models. tandfonline.comnih.gov

Antimicrobial and Antiviral Research

The therapeutic potential of indazole derivatives extends to infectious diseases, with numerous studies reporting their antimicrobial and antiviral activities. nih.gov

Various synthesized indazole derivatives have been tested against bacterial and fungal strains. orientjchem.org Biological evaluation has revealed that some of these compounds exhibit moderate to good in vitro antimicrobial activities against bacteria such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, and the fungus Candida albicans. nih.govorientjchem.org Specifically, certain N-methyl-3-aryl indazoles showed excellent inhibitory activity against various tested microbial strains. orientjchem.org

In other studies, 2H-indazole derivatives have been evaluated against intestinal and vaginal pathogens, including protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis), bacteria (Escherichia coli, Salmonella enterica), and yeasts (Candida albicans, Candida glabrata). mdpi.com Many of these compounds were found to be more potent antiprotozoal agents than the reference drug metronidazole (B1676534). mdpi.com For example, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Some indazole derivatives also showed good inhibitory profiles against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Neurobiological Investigations

Neuroprotective Effects and Alzheimer's Disease Related Targets

Emerging research highlights the potential of indazole derivatives in the context of neurodegenerative disorders, particularly Alzheimer's disease (AD). These compounds are being investigated for their neuroprotective effects and their ability to target key pathological drivers of the disease.

A new family of 5-substituted indazole derivatives has been developed as multitarget agents for AD, focusing on the inhibition of cholinesterases (AChE/BuChE) and the beta-secretase 1 (BACE1) enzyme. tandfonline.comnih.govnih.gov BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of AD patients. nih.gov

In addition to enzyme inhibition, certain indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. nih.govnih.govresearchgate.net Other research has focused on developing potent and selective inhibitors of glutaminyl cyclase (QC), an enzyme involved in the formation of a particularly toxic form of amyloid-β. ewha.ac.kr N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea derivative was identified as a promising candidate with significant efficacy and a desirable drug-like profile. ewha.ac.kr

Research in Cardiovascular and Metabolic Disorders

Indazole derivatives have shown promise in preclinical studies for the management of cardiovascular and metabolic conditions. nih.gov The structural versatility of the indazole nucleus allows for modifications that can lead to compounds with specific activities, including antiarrhythmic, antihypertensive, antihyperlipidemic, and anti-obesity effects. nih.gov

Antiarrhythmic and Antihypertensive Properties

The potential for indazole derivatives to modulate cardiovascular function has been explored, with some compounds exhibiting notable antiarrhythmic and antihypertensive properties.

A study on a series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are structurally related to the methoxy-amino indazole scaffold, demonstrated significant antiarrhythmic activity. nih.gov These compounds, particularly those with a methyl substitution on the N-1 position of the indazole nucleus, were highlighted for their potential to correct cardiac rhythm disturbances. nih.gov The antiarrhythmic effects of these derivatives were correlated with their affinity for β1-adrenergic receptors. nih.gov

| Derivative Class | Key Structural Feature | Observed Activity | Putative Mechanism |

| Indazoloxypropanolamines | N-1 methyl substitution | Significant antiarrhythmic effects | β1-adrenergic receptor affinity |

| Indazoloxypropanolamines | N-1 phenyl substitution | Less active as antiarrhythmic agents | Lower β1-adrenergic receptor affinity |

This table summarizes the findings from a study on indazoloxypropanolamine derivatives.

Antihyperlipidemic and Anti-obesity Research

Metabolic disorders such as hyperlipidemia and obesity are significant risk factors for cardiovascular disease. Research into indazole derivatives has extended to these areas, suggesting a potential role in managing metabolic health. nih.gov

Investigations into indazolone analogues, which are structurally related to indazoles, have revealed antihyperlipidemic activity. nih.gov A study focused on these derivatives demonstrated their ability to lower serum cholesterol and triglyceride levels in rodent models. nih.gov The structure-activity relationship studies within this series of compounds indicated that the substitution pattern on the indazole ring is crucial for their lipid-lowering efficacy. nih.gov

| Compound Class | Key Structural Feature | Effect on Lipid Levels |

| Indazolones | N2-n-butyl substitution | Most active antihyperlipidemic compound in the series |

| Indazolones | N1-carbethoxy substitution | More active than the unsubstituted indazolone |

| Indazolones | Aromatic substitution (electron-releasing or -withdrawing) | Decreased antihyperlipidemic activity |

This table highlights the structure-activity relationships of indazolone derivatives in relation to their antihyperlipidemic effects.

The potential for indazole derivatives in anti-obesity research is an emerging area. nih.gov While specific studies on this compound for obesity are not available, the known metabolic activities of some indazole-containing compounds suggest that this scaffold could be a starting point for the design of novel anti-obesity agents. nih.gov The exploration of how different functional groups on the indazole ring, such as the methoxy and amine groups, influence metabolic pathways will be crucial in this line of research.

Advanced Applications and Future Research Directions for 3 Methoxy 1h Indazol 7 Amine

Role as Chemical Building Blocks in Complex Organic Synthesis

The 3-Methoxy-1H-indazol-7-amine structure is a valuable building block for complex organic synthesis due to its distinct functional groups that allow for regioselective modifications. The primary aromatic amine at the 7-position and the secondary amine within the indazole ring serve as nucleophiles or can be transformed into various other functionalities.

The aromatic amine is particularly amenable to a wide range of transformations, including:

Amide bond formation: Acylation of the amine to form amides is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Sulfonamide synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Cross-coupling reactions: The amine can be converted to a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. nbinno.commdpi.comnih.govresearchgate.netorgsyn.orgwikipedia.org These reactions are fundamental for constructing complex biaryl or aryl-amine structures prevalent in many pharmaceuticals. mdpi.com

The indazole core itself, particularly after N-alkylation, can be functionalized. For instance, halogenated indazoles readily participate in Suzuki-Miyaura couplings to introduce diverse aryl or heteroaryl substituents. nbinno.comresearchgate.net The presence of both a methoxy (B1213986) group and an amino group on the benzene (B151609) portion of the molecule allows for fine-tuning of its electronic properties and reactivity, making it a highly adaptable precursor for creating libraries of complex molecules for screening purposes. nih.govpnrjournal.com

Ligand Design in Coordination Chemistry and Catalysis

Nitrogen-containing heterocycles are fundamental components in the design of ligands for coordination chemistry and transition-metal catalysis. nih.gov The indazole nucleus in this compound possesses two nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. This makes it a promising candidate for the development of novel ligands.

Future research could explore the synthesis of phosphine-indazole ligands, where a phosphine (B1218219) group is attached to the indazole scaffold. acs.orgacs.org Such ligands are common in gold-catalyzed reactions. acs.orgacs.org By modifying the indazole backbone, it is possible to tune the electronic properties of the resulting metal complex. For example, methylation of the indazole nitrogen can create a cationic phosphine ligand, which can significantly alter the electrophilicity and catalytic activity of the coordinated metal, such as gold(I). acs.orgacs.org The substituent groups (methoxy and amino) on the benzene ring could further modulate the ligand's steric and electronic environment, potentially leading to catalysts with enhanced selectivity or activity for specific organic transformations.

Potential Applications in Materials Science (e.g., polymers, coatings)

The functional groups of this compound offer opportunities for its incorporation into advanced materials. The primary amine at the 7-position is a key reactive site for polymerization reactions. This opens avenues for creating novel polymers with unique properties conferred by the rigid, aromatic indazole scaffold.

Potential Polymerization Pathways:

Polyurethanes and Polyureas: The amine group can react with isocyanates or diisocyanates to form polyureas, or with phosgene (B1210022) derivatives to create polyurethanes. These polymers are known for their diverse applications in coatings, foams, and elastomers.

Epoxy Resins: As a curing agent, the amine can react with epoxy resins, cross-linking the polymer chains to form durable, thermosetting materials used in adhesives and composites.

Polyamides: Condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of polyamides containing the indazole moiety, potentially imparting enhanced thermal stability or specific optical properties.

The incorporation of the indazole structure into a polymer backbone could enhance properties such as thermal stability, flame retardancy, and charge-transport capabilities, making these materials interesting for applications in electronics or specialized coatings.

Prospects in Agrochemical Research

Many successful agrochemicals, including herbicides, fungicides, and insecticides, are based on nitrogen-containing heterocyclic scaffolds. mdpi.combeilstein-journals.org These structures are often crucial for the molecule's biological activity. nih.gov The indazole nucleus is present in various biologically active molecules, suggesting that derivatives of this compound could serve as a foundation for the discovery of new crop protection agents. nih.govnih.gov

Research in this area could involve synthesizing libraries of compounds derived from this compound and screening them for activity against various agricultural pests and pathogens. The diverse biological activities reported for indazole derivatives, including antifungal and antibacterial properties, support the rationale for exploring this scaffold in an agrochemical context. nih.govresearchgate.net For example, some natural amino acid derivatives have been commercialized as crop protection agents, indicating that biologically active scaffolds can be found in diverse molecular families. nih.gov

Development of Novel Therapeutic Leads and Scaffolds

The most significant application of the indazole scaffold is in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.govpnrjournal.comresearchgate.netnih.gov The 1H-indazole-3-amine framework, in particular, has been identified as an effective "hinge-binding" fragment that can interact with the ATP-binding site of many protein kinases. nih.govnih.gov This makes it a privileged structure for designing targeted therapeutics. nih.gov

Numerous FDA-approved drugs and clinical candidates are built upon the indazole core, demonstrating its clinical validation. rsc.org A notable area of success is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in various cancers. rsc.orgnih.govnih.govrsc.org For instance, derivatives of 6-(3-methoxyphenyl)-1H-indazol-3-amine have shown potent FGFR1 inhibition. rsc.org

The this compound scaffold is well-suited for the development of new therapeutic agents. The amino group can serve as an anchor for building out structures that target specific protein pockets, while the methoxy group can be used to optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indazole series have shown that modifications at various positions on the ring system can profoundly affect biological activity and selectivity against different kinase targets. nih.govacs.org

Table 1: Representative Indazole-Based Therapeutic Agents

| Drug Name | Primary Target(s) | Therapeutic Area |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, FGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) nih.govnih.gov |

| Axitinib | VEGFR | Oncology (Renal Cell Carcinoma) pnrjournal.com |

| Entrectinib | TRK A/B/C, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) nih.govpnrjournal.com |

| Niraparib | PARP1/PARP2 | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) nih.gov |

| Linifanib | VEGFR, PDGFR | Investigational (Oncology) nih.gov |

The proven success of these agents underscores the vast potential of the indazole scaffold. Future research on this compound will likely focus on its use as a starting point to synthesize novel inhibitors targeting kinases like FGFR, ALK, PDGFRα, and others that are critical drivers of cancer and other diseases. nih.govnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.